molecular formula C10H13NO3 B1640417 ethyl 2-cyano-2-(2H-pyran-4(3H,5H,6H)-ylidene)acetate

ethyl 2-cyano-2-(2H-pyran-4(3H,5H,6H)-ylidene)acetate

Cat. No. B1640417
M. Wt: 195.21 g/mol
InChI Key: JKTKYSRUUZGAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034381

Procedure details

A mixture of tetrahydropyran-4-one (12 g), ethyl cyanoacetate (13.6 g), ammonium acetate (1.2 g), glacial acetic acid (2.4 ml) and toluene (15 ml) is stirred at reflux for 16 hours. The mixture is diluted with toluene and the organic layer is separated, washed with water, then brine, and dried over magnesium sulfate. It is concentrated at reduced pressure to an oil which solidifies. It is further purified by flash chromatography through silica gel with methylene chloride as eluent. The desired fractions are combined and concentrated to dryness at reduced pressure to afford 4-(alpha-ethoxycarbonyl-cyanomethylene)-tetrahydropyran.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])#[N:9].C([O-])(=O)C.[NH4+].C(O)(=O)C>C1(C)C=CC=CC=1>[CH2:14]([O:13][C:11]([C:10]([C:8]#[N:9])=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)=[O:12])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
13.6 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated at reduced pressure to an oil which
CUSTOM
Type
CUSTOM
Details
It is further purified by flash chromatography through silica gel with methylene chloride as eluent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C(=C1CCOCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.